1-acetyl-2-methyl-5-indolinamine hydrochloride
Overview
Description
1-acetyl-2-methyl-5-indolinamine hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-acetyl-2-methyl-5-indolinamine hydrochloride typically involves the acetylation of 2-methyl-5-indolinamine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-acetyl-2-methyl-5-indolinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Scientific Research Applications
1-acetyl-2-methyl-5-indolinamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antimicrobial and anticancer properties, making this compound valuable in biological research.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: It is used in the synthesis of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-5-indolinamine hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. The exact molecular pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
1-acetyl-2-methyl-5-indolinamine hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique acetyl and methyl substitutions, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXRJQZLFSTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.